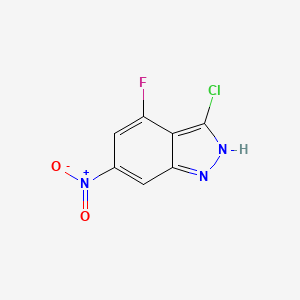

3-Chloro-4-fluoro-6-nitro-1H-indazole

説明

Significance of the Indazole Scaffold in Contemporary Chemical Research

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a structure of paramount importance in modern chemical research. This "privileged scaffold" is a common feature in numerous biologically active molecules and pharmaceutical drugs. nih.govsielc.comresearchgate.net The versatility of the indazole core allows it to interact with a wide array of biological targets, leading to its incorporation into drugs with activities spanning anti-inflammatory, antimicrobial, anti-HIV, and notably, anticancer properties. nih.gov Several commercially successful drugs, such as the anti-cancer kinase inhibitors Pazopanib and Axitinib, feature the indazole moiety, underscoring its therapeutic relevance.

The unique electronic properties and the ability of the two nitrogen atoms to act as hydrogen bond donors and acceptors contribute to the scaffold's ability to bind effectively to enzyme active sites. The functionalization of the indazole ring at its various positions can dramatically alter its biological activity, allowing chemists to fine-tune molecules for specific therapeutic purposes. sielc.com

Overview of Functionalized Indazoles in Advanced Synthetic Methodologies

The development of advanced synthetic methodologies has been crucial for exploring the full potential of the indazole scaffold. The regioselective functionalization of the indazole core is a key area of research, enabling the introduction of various substituents that modulate the molecule's properties. Halogenated and nitrated derivatives are particularly important as versatile synthetic intermediates.

Halogens, such as chlorine and fluorine, can serve as handles for further chemical transformations, most notably in metal-catalyzed cross-coupling reactions. These reactions allow for the construction of complex molecular architectures by forming new carbon-carbon or carbon-heteroatom bonds. The introduction of a nitro group not only influences the electronic properties of the indazole ring but also serves as a precursor to an amino group via reduction. This amino functionality is a key building block for the synthesis of a wide range of compounds, including amides and ureas, which are prevalent in many kinase inhibitors. taylorandfrancis.com The synthesis of these functionalized indazoles often involves multi-step sequences starting from substituted anilines or other aromatic precursors, employing reactions like diazotization, cyclization, chlorination, and nitration.

Structure

3D Structure

特性

IUPAC Name |

3-chloro-4-fluoro-6-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFN3O2/c8-7-6-4(9)1-3(12(13)14)2-5(6)10-11-7/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETKCEGRFLRGPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Cl)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 3 Chloro 4 Fluoro 6 Nitro 1h Indazole

Reactivity of Halogen Substituents (Chlorine at C-3, Fluorine at C-4)

The indazole core is substituted with a chlorine atom at the C-3 position and a fluorine atom at the C-4 position. The electronic environment of the ring, significantly influenced by the electron-withdrawing nitro group, dictates the reactivity of these halogens.

Aryl halides that possess electron-withdrawing substituents are primed for nucleophilic aromatic substitution (SNAr) reactions. libretexts.org In the case of 3-Chloro-4-fluoro-6-nitro-1H-indazole, the potent electron-withdrawing effect of the nitro group at the C-6 position deactivates the aromatic ring for electrophilic attack but activates it for nucleophilic attack. This effect is particularly pronounced at the ortho and para positions relative to the nitro group.

The fluorine atom at C-4 is positioned ortho to the nitro group, making this site highly susceptible to nucleophilic attack. The general mechanism involves the addition of a nucleophile to the electron-deficient carbon bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized onto the nitro group, which provides substantial stabilization. libretexts.org In the subsequent step, the fluoride (B91410) ion, being a good leaving group in SNAr reactions, is eliminated to restore aromaticity. youtube.com This selective reactivity allows for the introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiolates, at the C-4 position while often leaving the C-3 chlorine intact under controlled conditions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the halogenated positions on the indazole ring serve as effective handles for such transformations.

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with a halide, is applicable to substituted indazoles. mdpi.comresearchgate.net The reactivity of aryl halides in Suzuki couplings generally follows the order I > Br > Cl. While the C-3 chlorine on 3-Chloro-4-fluoro-6-nitro-1H-indazole can participate in these reactions, it typically requires more forcing conditions or specialized catalyst systems compared to the corresponding bromo or iodo derivatives. nih.govmdpi.com The choice of palladium catalyst, ligand, base, and solvent is critical for achieving good yields. researchgate.net For instance, catalysts like [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] have proven effective for coupling reactions on indazole systems. researchgate.net

| Halide Substrate (Example) | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | High | researchgate.net |

| 3-Iodo-1H-indazole (N-protected) | Organoboronic acids | Various Pd catalysts | - | Imidazolium ionic liquids | Good | mdpi.com |

The Heck reaction is another significant palladium-catalyzed process that couples aryl halides with alkenes. organic-chemistry.org This reaction provides a direct method for the alkenylation of the indazole core at either the C-3 or C-4 position, depending on the relative reactivity and the reaction conditions employed. The reaction typically proceeds with a palladium(0) catalyst in the presence of a base. The choice of ligand and reaction conditions can influence the regioselectivity and efficiency of the coupling. organic-chemistry.org

Reactivity of the Nitro Group at C-6

The nitro group at the C-6 position is a key functional group that can be readily transformed into other functionalities, most notably an amino group.

The reduction of aromatic nitro compounds is a fundamental and widely used transformation in organic synthesis. wikipedia.org A variety of reagents and conditions can be employed to reduce the nitro group of 3-Chloro-4-fluoro-6-nitro-1H-indazole to the corresponding 6-amino derivative, 6-Amino-3-chloro-4-fluoro-1H-indazole.

Common methods for this reduction include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. It is often a clean and high-yielding procedure. wikipedia.org

Metal-Acid Reductions: A classic method involves the use of a metal, such as iron, tin, or zinc, in an acidic medium (e.g., HCl or acetic acid). wikipedia.org

Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) can be used as a hydrogen source in the presence of a catalyst like Pd/C.

Other Reducing Agents: Reagents like sodium hydrosulfite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) are also effective for the chemoselective reduction of nitro groups. wikipedia.org

| Reduction Method | Typical Reagents | General Applicability | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Widely used, high yields | wikipedia.org |

| Metal in Acid | Fe/HCl or SnCl₂/HCl | Industrial scale, effective | wikipedia.org |

| Sulfide Reduction | Na₂S, (NH₄)₂S, or Na₂S₂O₄ | Can be selective for one of two nitro groups | wikipedia.org |

The resulting 6-amino-1H-indazole derivative is a versatile intermediate. The amino group can undergo a host of subsequent reactions to introduce further diversity into the molecular structure. For example, 3-aminoindazoles are known precursors in the synthesis of biologically active compounds. nih.gov Key transformations include:

Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium intermediate can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents, including halogens, cyano, and hydroxyl groups.

Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides.

Alkylation: The amino group can be alkylated to form secondary or tertiary amines.

Formation of Heterocycles: The amino group can act as a nucleophile in cyclization reactions to form fused heterocyclic systems.

Reactivity of the Indazole Heterocycle and N-Position (N-1)

Indazoles are bicyclic heterocyclic compounds that can exist in tautomeric forms, with the 1H-indazole tautomer being the most stable and predominant form. nih.gov The N-H proton at the N-1 position is weakly acidic and can be removed by a base. The resulting indazolide anion is nucleophilic and can react with various electrophiles.

Electrophilic Substitution on the Aromatic Ring

The benzene (B151609) portion of the indazole ring is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for modifying aromatic systems. However, the reactivity and regioselectivity of this reaction on 3-Chloro-4-fluoro-6-nitro-1H-indazole are heavily governed by the directing effects of the existing substituents.

The indazole ring system itself is considered electron-rich, but the attached groups on this specific molecule are all electron-withdrawing. The nitro group (-NO₂) at the C-6 position is a powerful deactivating group and a meta-director due to its strong electron-withdrawing resonance and inductive effects. chemguide.co.uk Similarly, the chloro (-Cl) and fluoro (-F) groups are deactivating via induction but are typically ortho-, para-directing due to resonance.

In the case of 3-Chloro-4-fluoro-6-nitro-1H-indazole, the positions available for substitution are C-5 and C-7.

The Nitro Group Effect : The strong deactivating nature of the nitro group significantly reduces the nucleophilicity of the aromatic ring, making electrophilic substitution reactions challenging and requiring harsh conditions. chemguide.co.uk

The Halogen Effect : The fluoro group at C-4 and the fused pyrazole (B372694) ring further influence the electronic distribution. The interplay of these deactivating groups makes the benzene ring highly electron-deficient.

Considering the directing effects, substitution would be predicted to occur at the C-5 or C-7 positions. The C-7 position is ortho to the nitro group, and the C-5 position is ortho to the fluoro group and para to the pyrazole nitrogen. The cumulative deactivating effect of three electron-withdrawing groups makes electrophilic aromatic substitution on this substrate particularly difficult. Reactions like nitration or halogenation, which typically proceed readily with activated benzene rings, would likely require forcing conditions and may result in low yields or complex product mixtures.

| Position | Directing Influence of Substituents | Predicted Reactivity |

| C-5 | Ortho to -F, Para to N-1 of pyrazole, Meta to -NO₂ | Potentially favored site, but deactivated |

| C-7 | Ortho to -NO₂, Meta to -F | Highly deactivated |

Functionalization at the N-1 Position

The N-1 position of the indazole ring is a primary site for derivatization due to the presence of an acidic proton, which can be readily removed by a base. This allows for subsequent alkylation, arylation, or acylation reactions. This strategy is widely employed to introduce various substituents, significantly altering the molecule's biological and physical properties.

Studies on the closely related compound, 3-chloro-6-nitro-1H-indazole, demonstrate the feasibility of N-1 functionalization. For instance, it can be alkylated with reagents like allyl bromide or propargyl bromide under phase-transfer catalysis conditions, using a base such as potassium carbonate and a catalyst like tetra-n-butylammonium bromide (TBAB) in a solvent like dimethylformamide (DMF). researchgate.net

Table of N-1 Functionalization Reactions on a Related Indazole Scaffold

| Reagent | Base/Catalyst | Solvent | Product | Reference |

|---|---|---|---|---|

| Allyl Bromide | K₂CO₃ / TBAB | THF | 1-Allyl-3-chloro-6-nitro-1H-indazole | nih.gov |

These examples strongly suggest that 3-Chloro-4-fluoro-6-nitro-1H-indazole would undergo similar N-alkylation reactions. The choice of base and solvent is crucial for achieving high yields and preventing side reactions. The introduction of functional groups like allyl or propargyl moieties at the N-1 position opens up further possibilities for derivatization, such as cycloaddition reactions. nih.gov

C-H Functionalization Strategies on the Indazole Ring

Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. For the indazole ring system, transition-metal-catalyzed C-H activation is a common strategy.

While specific studies on 3-Chloro-4-fluoro-6-nitro-1H-indazole are not widely reported, general methodologies for indazole C-H functionalization provide insight into potential pathways. These reactions often rely on a directing group to guide the metal catalyst to a specific C-H bond.

Palladium-catalyzed reactions : Palladium catalysts are known to facilitate C-H arylation, alkenylation, and alkynylation. For example, a palladium-catalyzed double C(sp²)-H bond functionalization has been used to synthesize indazole derivatives through a sequential nitration/cyclization process. rsc.org

Rhodium-catalyzed reactions : Rhodium catalysts, particularly those with a Cp* ligand, are effective for C-H activation and subsequent annulation reactions to build complex fused ring systems onto the indazole core. acs.orgnih.gov

For 3-Chloro-4-fluoro-6-nitro-1H-indazole, potential sites for C-H functionalization on the benzene ring are the C-5 and C-7 positions. The success of such a reaction would depend on overcoming the electronic deactivation of the ring and achieving regioselectivity. The N-1 position of the indazole could potentially serve as an anchor for a directing group to facilitate regioselective C-H activation at the C-7 position.

Ring Modification and Transformation Reactions of the Indazole Skeleton

The indazole skeleton itself can undergo modification and transformation reactions, although these are generally less common than peripheral functionalization. Such reactions often require significant energy input or specific catalytic systems to break the aromaticity of the fused ring system.

Potential transformations could include:

Reductive Ring Opening : Under strong reducing conditions, the pyrazole portion of the indazole ring could potentially be cleaved.

Oxidative Degradation : Strong oxidizing agents could lead to the degradation of the benzene or pyrazole ring.

Rearrangement Reactions : Photochemical or thermal conditions could induce rearrangements of the indazole skeleton, although this is rare.

A more common transformation involves the functional groups attached to the ring. For instance, the nitro group at the C-6 position is a versatile handle for further chemistry. It can be readily reduced to an amino group (-NH₂) using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This resulting aniline (B41778) derivative can then undergo a wide range of subsequent reactions, such as diazotization followed by Sandmeyer reactions to introduce a variety of other functional groups, or condensation reactions to form new heterocyclic rings.

Mechanistic Investigations in 3 Chloro 4 Fluoro 6 Nitro 1h Indazole Synthesis and Reactions

Elucidation of Reaction Pathways and Intermediates

The formation of the indazole ring system from nitroaromatic precursors is a cornerstone of heterocyclic chemistry, with several established pathways. Mechanistic studies have been pivotal in moving beyond classical assumptions to a more nuanced understanding of these transformations.

Key synthetic routes for indazoles, such as the Cadogan and Davis-Beirut reactions, traditionally involve the reductive cyclization of nitroaromatic compounds. nih.govacs.org The long-held hypothesis for these reactions was the exhaustive deoxygenation of the nitro group to generate a highly reactive nitrene intermediate, which would then undergo cyclization. aub.edu.lbnumberanalytics.com However, recent investigations have provided direct evidence for alternative, non-nitrene pathways, significantly altering the mechanistic landscape.

Groundbreaking research has led to the isolation and characterization of 2H-indazole N-oxides as competent, oxygenated intermediates in an interrupted Cadogan/Davis-Beirut reaction. nih.govacs.orgaub.edu.lb This discovery suggests that the reaction does not necessarily proceed through a complete deoxygenation to a nitrene. Instead, a highly reactive nitroso imine intermediate, formed under alkaline or photochemical conditions, can undergo an N-N bond-forming heterocyclization to yield the 2H-indazole N-oxide. nih.govnih.gov This N-oxide can then be deoxygenated under reductive conditions to afford the final 2H-indazole product, representing a formal Cadogan cyclization at a remarkably mild room temperature. nih.govnih.gov

The structures of these crucial N-oxide intermediates have been unequivocally confirmed using X-ray crystallography and supported by computational NMR chemical shift calculations. nih.govaub.edu.lb Quantum chemical computations, particularly using the gauge-including atomic orbital (GIAO) method, have been instrumental in distinguishing between the cyclic N-oxide structure and its potential ring-opened isomers in solution. nih.gov

| Intermediate Type | Role in Pathway | Method of Identification | Reference |

|---|---|---|---|

| Nitrene | Classically proposed reactive species formed by deoxygenation of a nitro group. | Primarily theoretical; challenged by recent findings. | aub.edu.lbnumberanalytics.com |

| Nitroso Imine | Highly reactive species generated in situ from nitroaromatics under redox-neutral conditions. | Inferred from reaction outcomes; common intermediate in Cadogan and Davis-Beirut reactions. | nih.govnih.gov |

| 2H-Indazole N-oxide | Stable, isolable oxygenated intermediate formed from cyclization of nitroso imine. | X-ray crystallography, LCMS, and computational NMR. | nih.govacs.orgaub.edu.lb |

Identification of Radical Mechanisms in Functionalization Processes

While ionic pathways define many aspects of indazole synthesis, radical mechanisms play a critical role in the subsequent functionalization of the indazole core. rsc.orgresearchgate.net The introduction of various substituents onto the heterocyclic ring often proceeds through pathways involving free radical intermediates, which have been identified through a combination of experimental and computational techniques.

Electron Spin Resonance (ESR) spectroscopy has been a powerful tool for the direct detection of radical species. nih.gov In studies of related 5-nitroindazole (B105863) derivatives, ESR has been used to measure and analyze nitro anion radicals generated by electrolytic reduction, providing insight into their electronic structure and reactivity. nih.gov Such techniques are fundamental to confirming the presence of paramagnetic intermediates in a reaction sequence.

Radical scavenger experiments offer another effective method for probing radical pathways. In the visible light-promoted C3-carbamoylation of 2H-indazoles, the introduction of 2,2,6,6-tetramethylpiperidinyl-1-oxyl (TEMPO), a well-known radical scavenger, completely suppressed the reaction. frontiersin.orgnih.gov Furthermore, the carbamoyl (B1232498) radical trapped by TEMPO was detected by high-resolution mass spectrometry (HRMS), providing strong evidence for a radical-mediated process. frontiersin.org

Recent research has also shed light on the distinct reactivity of different nitrogen-based radical species. Under visible light photochemical conditions, iminoiodinanes can serve as precursors to either a triplet nitrene (catalyst-free) or a nitrene radical anion (with a photosensitizer). nih.govresearchgate.net These intermediates exhibit markedly different reactivity; for instance, in reactions with olefins, triplet nitrenes can lead to C-H functionalization, whereas nitrene radical anions result in aziridination. nih.gov The generation and reactivity of these distinct radical species can be rationalized through detailed computational studies. researchgate.netnih.gov

| Reaction Type | Reagents/Conditions | Radical Intermediate | Method of Identification | Reference |

|---|---|---|---|---|

| Nitro Reduction | Electrolytic reduction in DMSO | Nitro anion radical | ESR spectroscopy, Cyclic Voltammetry | nih.gov |

| C3-Carbamoylation | Visible light, photocatalyst | Carbamoyl radical | Radical scavenger experiments (TEMPO), HRMS | frontiersin.org |

| C-H Amination/Aziridination | Visible light, Iminoiodinanes | Triplet nitrene or Nitrene radical anion | Product analysis, Computational studies | nih.govresearchgate.net |

| General C-H Functionalization | Various (e.g., Iodine-mediated) | Radical chain mechanism | DFT Calculations | nih.gov |

Transition State Analysis and Reaction Kinetic Studies

Transition state analysis and reaction kinetics provide a deeper, quantitative understanding of reaction mechanisms, revealing the energetic factors that govern reaction rates and selectivity. For complex heterocyclic systems like 3-Chloro-4-fluoro-6-nitro-1H-indazole, these insights are most often gained through high-level computational chemistry. researchgate.net

Density Functional Theory (DFT) has emerged as a premier tool for modeling reaction pathways. nih.govrsc.org Calculations at levels such as B3LYP/6-311++G(d,p) have been successfully employed to provide a sound theoretical basis for experimental observations in reactions involving nitro-substituted indazoles. nih.govacs.orgacs.orgresearchgate.net For instance, DFT calculations were used to scrutinize the proposed ring-closing mechanism of nitroso imines to form 2H-indazole N-oxides, providing a consistent energetic picture of the transition state and confirming the favorability of the cyclized product. nih.gov

These computational methods are also used to determine the thermodynamic stability of different isomers and tautomers. Calculations have shown, for example, that the 1H-tautomer of indazole is significantly more stable than the 2H-tautomer, which helps explain product distributions in reactions. acs.org

In the context of radical reactions, computational studies performed at levels like SMD(DCM)-(U)M06-2X-D3/def2-TZVP//(U)M06-2X-D3/def2-SVP have been used to calculate the Gibbs free energies of activation. researchgate.net This allows for the direct comparison of the kinetic feasibility of different pathways, such as the reaction of a triplet nitrene versus a nitrene radical anion. researchgate.net Such analyses are crucial for rationalizing why one reaction outcome is observed over another under specific photochemical or photocatalytic conditions. nih.govnih.gov Kinetic isotope effect investigations can further complement these studies by experimentally probing whether a specific C-H bond is broken in the rate-determining step of a reaction. acs.org

| Area of Study | Computational Method | Level of Theory (Example) | Calculated Properties | Reference |

|---|---|---|---|---|

| Reaction Mechanism & Intermediates | DFT | PCM(DMSO)-B3LYP-D3(BJ)/6-31+G(d,p) | Relative free energies, Transition state geometries | nih.gov |

| NMR Spectra Confirmation | GIAO | mPW1PW91/6-311+G(2d,p) | 1H and 13C chemical shifts (σ) | nih.gov |

| Tautomer/Isomer Stability | DFT | B3LYP/6-311++G(d,p) | Relative thermodynamic stability (kJ·mol–1) | acs.org |

| Radical Reaction Kinetics | DFT | (U)M06-2X-D3/def2-TZVP | Gibbs free energies of activation (kcal·mol–1) | researchgate.net |

Computational Chemistry and Theoretical Studies of 3 Chloro 4 Fluoro 6 Nitro 1h Indazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in elucidating the electronic characteristics and predicting the chemical reactivity of molecules. nih.gov These computational techniques are used to determine optimized molecular geometries, vibrational frequencies, and a host of electronic properties. prensipjournals.comresearchgate.net

The electronic structure of a molecule is fundamentally described by its molecular orbitals. Among the most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier molecular orbitals. The HOMO represents the orbital containing the most energetic electrons and acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity. materialsciencejournal.org Computational studies on related nitroaromatic compounds have utilized methods like B3LYP/6-311++G(d,p) to calculate these energy levels and predict the charge transfer that occurs within the molecule. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory utilizes the properties of the HOMO and LUMO to explain and predict the outcomes of chemical reactions. The distribution and energy of these orbitals are key to understanding a molecule's reactivity. The HOMO's energy level is related to the ionization potential, indicating the ease of donating an electron, while the LUMO's energy is related to the electron affinity, showing its ability to accept an electron. materialsciencejournal.orgijcce.ac.ir

Analysis of the HOMO and LUMO surfaces reveals the regions of a molecule that are most likely to be involved in electrophilic and nucleophilic attacks. For the 3-Chloro-4-fluoro-6-nitro-1H-indazole framework, the HOMO would likely be distributed over the electron-rich parts of the indazole ring system, while the LUMO would be concentrated around the electron-withdrawing nitro group and halogen atoms, indicating potential sites for nucleophilic substitution. prensipjournals.comresearchgate.net

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical behavior of a molecule. ijcce.ac.ir These descriptors provide a quantitative measure of the molecule's stability and reactivity.

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." ijcce.ac.ir

Global Softness (S): The reciprocal of chemical hardness, indicating how easily a molecule can undergo electronic perturbation. ijcce.ac.ir

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile. ijcce.ac.ir

These parameters are calculated using the energies of the frontier orbitals. ijcce.ac.ir

Table 1: Global Reactivity Descriptors and Their Formulas An interactive data table based on the data in the text.

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the HOMO. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the LUMO. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Indicates resistance to charge transfer. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Measures the propensity of the species to accept electrons. |

Understanding the distribution of electronic charge across the 3-Chloro-4-fluoro-6-nitro-1H-indazole molecule is essential for predicting its electrostatic interactions and reactive sites. Methods such as Mulliken population analysis are used to calculate the partial atomic charges on each atom in the molecule. researchgate.net This analysis reveals the electron-rich (negative charge) and electron-poor (positive charge) centers. For the indazole framework, the nitrogen atoms of the pyrazole (B372694) ring and the oxygen atoms of the nitro group are expected to carry negative charges, while the attached hydrogen and carbon atoms may exhibit varying degrees of positive charge. researchgate.net This charge distribution influences the molecule's dipole moment and its interaction with other polar molecules and biological targets.

Tautomerism and Conformational Analysis

Indazole and its derivatives can exist in different tautomeric forms, which can significantly impact their chemical and biological properties. The relative stability of these forms is a key area of computational investigation.

The indazole ring system primarily exists in two tautomeric forms: 1H-indazole and 2H-indazole. researchgate.netresearchgate.net Extensive theoretical and experimental studies have shown that for the parent indazole and many of its derivatives, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. researchgate.netchemicalbook.com The greater stability of the 1H-form is a consistent finding, regardless of the solvent effects. chemicalbook.com

Computational calculations, such as those at the MP2/6-31G* level of theory, predict an energy difference of approximately 3.6 kcal/mol in favor of the 1H-tautomer for the parent indazole. chemicalbook.com This inherent stability means that 3-Chloro-4-fluoro-6-nitro-1H-indazole is the predominant and more stable tautomeric form. While the 2H tautomer is less stable, it can be stabilized in certain contexts through specific intra- or intermolecular hydrogen bonds. bgu.ac.ilresearchgate.net However, in most conditions, the equilibrium heavily favors the 1H tautomer. researchgate.net

Table 2: Comparison of Indazole Tautomer Stability An interactive data table based on the data in the text.

| Tautomer | Common Name | Relative Stability | Supporting Evidence |

| 1H-Indazole | Benzenoid form | More stable, predominant tautomer | Thermochemical studies, NMR spectroscopy, quantum chemical calculations. researchgate.netresearchgate.netchemicalbook.com |

| 2H-Indazole | Quinoid form | Less stable | Generally higher in energy by ~3.6 kcal/mol; can be stabilized by specific hydrogen bonding. chemicalbook.combgu.ac.ilresearchgate.net |

Influence of Substituents (Chloro, Fluoro, Nitro) on Tautomeric Equilibrium

The indazole scaffold can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. For the parent indazole molecule, the 1H-tautomer is thermodynamically more stable and thus predominates. researchgate.netnih.gov The introduction of substituents onto the bicyclic ring system can, however, influence the position of this equilibrium by altering the electronic landscape of the molecule.

The compound 3-chloro-4-fluoro-6-nitro-1H-indazole possesses three strongly electron-withdrawing groups (EWGs): a chloro group at position 3, a fluoro group at position 4, and a nitro group at position 6. The influence of these substituents is complex:

Inductive and Resonance Effects: The fluoro, chloro, and nitro groups all exert a strong negative inductive effect (-I), withdrawing electron density through the sigma bonds. The nitro group also exerts a powerful negative resonance effect (-M), delocalizing electron density from the benzene (B151609) ring. These effects significantly reduce the electron density of the aromatic system.

Table 1: Expected Influence of Substituents on Tautomeric Properties

| Substituent | Position | Electronic Effect | Expected Impact on Tautomeric Equilibrium |

|---|---|---|---|

| Chloro | 3 | -I > +M (Electron-withdrawing) | Modulates acidity of pyrazole ring protons. |

| Fluoro | 4 | -I (Strongly electron-withdrawing) | Decreases electron density on the benzene ring. |

Theoretical Spectroscopic Property Predictions

Theoretical calculations are a powerful tool for predicting the spectroscopic properties of novel compounds, providing valuable data for structural confirmation. Density Functional Theory (DFT) is a widely used method for this purpose. researchgate.netresearchgate.net

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method at a DFT level of theory (e.g., B3LYP/6-311++G(d,p)). nih.gov

¹H NMR: The protons on the aromatic ring of 3-chloro-4-fluoro-6-nitro-1H-indazole are expected to be significantly deshielded due to the strong electron-withdrawing nature of the substituents. This would result in their signals appearing at a relatively high chemical shift (downfield) compared to unsubstituted indazole. researchgate.net The N-H proton would also be expected to show a downfield shift.

¹³C NMR: Similarly, the carbon atoms of the indazole ring would be influenced by the EWGs. Carbons directly attached to or in close proximity to the chloro, fluoro, and nitro groups would experience the largest downfield shifts. nih.gov

Vibrational Spectroscopy (IR/Raman): DFT calculations can accurately predict the vibrational frequencies of a molecule. researchgate.net For 3-chloro-4-fluoro-6-nitro-1H-indazole, key predicted vibrational modes would include:

N-H stretching vibrations.

Asymmetric and symmetric stretching of the NO₂ group.

C-Cl and C-F stretching vibrations.

Aromatic C-H and C=C stretching modes.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic transitions and predicting UV-Vis absorption spectra. nih.gov The calculations would likely predict strong absorptions in the UV region, corresponding to π→π* transitions within the conjugated aromatic system, with the potential for charge-transfer bands influenced by the nitro group.

Table 2: Summary of Theoretical Methods for Spectroscopic Prediction

| Spectroscopic Technique | Computational Method | Typical Level of Theory | Predicted Information |

|---|---|---|---|

| NMR | GIAO | DFT/B3LYP/6-311++G(d,p) | ¹H and ¹³C chemical shifts |

| IR & Raman | DFT Frequency Calculation | DFT/B3LYP/6-311++G(d,p) | Vibrational modes and frequencies |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

QSRR studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. Although no specific QSRR studies exist for 3-chloro-4-fluoro-6-nitro-1H-indazole, a hypothetical study can be outlined based on established methodologies for related indazole derivatives. nih.gov

A QSRR model for this compound would involve two main stages:

Descriptor Calculation: A range of molecular descriptors would be calculated using computational methods, primarily DFT. These descriptors quantify various aspects of the molecule's structure and electronics.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to create an equation linking the calculated descriptors to an experimentally determined measure of reactivity (e.g., a reaction rate constant).

Table 3: Key Descriptors for a QSRR Study

| Descriptor Class | Specific Examples | Relevance to Reactivity |

|---|---|---|

| Electronic | HOMO/LUMO energies, Energy gap, Dipole moment, Mulliken charges | Relates to electrophilicity, nucleophilicity, and polar interactions. |

| Steric | Molecular volume, Surface area, Ovality | Describes the influence of molecular size and shape on reactivity. |

| Topological | Connectivity indices (e.g., Wiener, Randić) | Encodes information about molecular branching and structure. |

| Quantum Chemical | Hardness, Softness, Electrophilicity index | Provides insight into the molecule's resistance to charge transfer and its ability to accept electrons. researchgate.net |

Such a QSRR model could predict the reactivity of newly designed analogues of 3-chloro-4-fluoro-6-nitro-1H-indazole, thereby guiding synthetic efforts toward compounds with desired reactivity profiles.

Molecular Dynamics Simulations for Structural Stability

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior and conformational stability of a molecule over time in a simulated environment (e.g., in solution or bound to a protein). Studies on derivatives of 3-chloro-6-nitro-1H-indazole have successfully used MD simulations to assess their stability within the active site of a biological target. nih.govnih.gov

An MD simulation of 3-chloro-4-fluoro-6-nitro-1H-indazole would typically be performed to:

Assess its conformational flexibility in an aqueous solvent.

Study its stability and interactions when docked into a protein's binding pocket.

Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): This parameter measures the deviation of the molecule's backbone atoms from their initial position over the course of the simulation. A stable RMSD plot that plateaus indicates that the molecule has reached a stable conformation or equilibrium. nih.govnih.gov For similar indazole derivatives, complexes have been observed to remain in good equilibrium with RMSD values of approximately 1–3 Å. nih.govnih.gov

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the molecule are the most flexible or mobile during the simulation. For the indazole core, low RMSF values would be expected, indicating a rigid structure, while more flexible side chains would exhibit higher fluctuations.

These simulations are crucial for understanding how the compound might behave in a biological system, providing a dynamic picture that complements the static information obtained from quantum mechanical calculations.

Advanced Spectroscopic Characterization Methods in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and proximity of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most fundamental data for structural analysis.

For 3-Chloro-4-fluoro-6-nitro-1H-indazole, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the proton on the nitrogen atom of the indazole ring. The aromatic region would display signals for H-5 and H-7. The H-5 proton would likely appear as a doublet due to coupling with the adjacent fluorine atom, while the H-7 proton would appear as a singlet. The N-H proton of the indazole ring typically appears as a broad singlet at a lower field, and its chemical shift can be sensitive to the solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms of the indazole ring system. The chemical shifts are significantly influenced by the attached substituents (chloro, fluoro, and nitro groups). Carbons directly bonded to electronegative atoms like chlorine, fluorine, and the nitro-group-bearing carbon will resonate at characteristically different fields. Furthermore, carbon signals will exhibit splitting due to coupling with the fluorine atom (C-F coupling), with the magnitude of the coupling constant depending on the number of bonds separating the carbon and fluorine atoms.

Table 1: Predicted ¹H and ¹³C NMR Spectral Features for 3-Chloro-4-fluoro-6-nitro-1H-indazole

| Nucleus | Expected Signal | Predicted Multiplicity & Coupling | Structural Information Provided |

| ¹H | H-5 | Doublet (³JH-F) | Confirms proton adjacent to the fluorine-bearing carbon. |

| ¹H | H-7 | Singlet | Confirms isolated proton on the benzene (B151609) ring portion. |

| ¹H | N1-H | Broad Singlet | Identifies the labile proton on the indazole nitrogen. |

| ¹³C | C-3 | Singlet | Carbon atom bearing the chloro substituent. |

| ¹³C | C-4 | Doublet (¹JC-F) | Carbon atom directly bonded to the fluorine atom. |

| ¹³C | C-5 | Doublet (²JC-F) | Carbon adjacent to the fluorine-bearing carbon. |

| ¹³C | C-6 | Doublet (³JC-F) | Carbon bearing the nitro group, showing long-range C-F coupling. |

| ¹³C | C-7 | Singlet | Aromatic carbon adjacent to the pyrazole (B372694) ring fusion. |

| ¹³C | C-3a | Doublet (²JC-F) | Bridgehead carbon showing two-bond coupling to fluorine. |

| ¹³C | C-7a | Singlet | Bridgehead carbon adjacent to the N-H group. |

Advanced 2D NMR Techniques (e.g., HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For 3-Chloro-4-fluoro-6-nitro-1H-indazole, an HSQC spectrum would show cross-peaks connecting the ¹H signal for H-5 to the ¹³C signal for C-5, and the H-7 signal to the C-7 signal. This provides an unambiguous assignment of the protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for mapping the carbon skeleton by revealing correlations between protons and carbons that are two or three bonds away. This technique is particularly useful for identifying quaternary (non-protonated) carbons. Key HMBC correlations would be expected between:

H-5 and carbons C-3a, C-4, C-6, and C-7.

H-7 and carbons C-5, C-6, and C-3a.

The N-H proton and carbons C-3a and C-7a. These correlations would definitively piece together the indazole ring structure and confirm the positions of the substituents.

Nuclear Overhauser Effect Spectroscopy (NOESY): While primarily used for determining stereochemistry and spatial proximity in larger molecules, NOESY can provide complementary information. For a planar molecule like this, it can help confirm through-space proximities, such as between the N-H proton and the H-7 proton.

Table 2: Key Predicted 2D NMR Correlations for Structural Confirmation

| Technique | Correlating Nuclei | Information Gained |

| HSQC | H-5 ↔ C-5 | Direct one-bond connectivity assignment. |

| HSQC | H-7 ↔ C-7 | Direct one-bond connectivity assignment. |

| HMBC | H-5 ↔ C-4, C-6, C-7, C-3a | Confirms connectivity around the H-5 proton and identifies neighboring quaternary carbons. |

| HMBC | H-7 ↔ C-5, C-6, C-3a | Confirms connectivity around the H-7 proton. |

| HMBC | N1-H ↔ C-3a, C-7a | Establishes the position of the N-H proton within the pyrazole moiety of the indazole ring. |

Nitrogen-15 (¹⁵N) NMR for Nitrogen Atom Characterization

¹⁵N NMR spectroscopy is a specialized technique used to directly observe the nitrogen nuclei. Although it suffers from low natural abundance and sensitivity, it provides invaluable information about the chemical environment of nitrogen atoms. For 3-Chloro-4-fluoro-6-nitro-1H-indazole, three distinct nitrogen signals would be expected: one for the nitro group (NO₂) and two for the nitrogen atoms within the indazole ring (N-1 and N-2). The chemical shifts of these nitrogens are highly characteristic of their electronic environment. The nitro group nitrogen would appear at a significantly different chemical shift compared to the two heterocyclic nitrogens, providing direct evidence for the presence and nature of the nitrogen-containing functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is used to determine the exact mass of the molecular ion with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of the compound. For 3-Chloro-4-fluoro-6-nitro-1H-indazole, the molecular formula is C₇H₃ClFN₃O₂. HRMS would be used to measure the mass of the protonated molecule [M+H]⁺ or the molecular ion [M]⁺• and compare it to the calculated theoretical mass. A close match between the experimental and theoretical mass confirms the elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

Electron Ionization (EI-MS) for Fragmentation Pattern Analysis

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular "fingerprint" and provides valuable structural information.

For 3-Chloro-4-fluoro-6-nitro-1H-indazole, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Characteristic fragmentation pathways would likely include:

Loss of the nitro group (NO₂), a common fragmentation for nitroaromatic compounds.

Loss of a chlorine atom (Cl).

Loss of small molecules like HCN from the pyrazole ring.

Sequential loss of substituents.

Analysis of these fragment ions allows for the reconstruction of the molecular structure, providing corroborating evidence for the assignments made by NMR spectroscopy. The fragmentation pattern can help confirm the nature and position of the substituents on the indazole core.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of different bonds can be determined. For 3-Chloro-4-fluoro-6-nitro-1H-indazole, the IR spectrum is expected to exhibit a series of distinct absorption bands corresponding to its key structural features.

Based on the analysis of related indazole derivatives, the following table outlines the predicted IR absorption peaks and their corresponding functional group assignments for 3-Chloro-4-fluoro-6-nitro-1H-indazole.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3200 | N-H Stretching | Indazole N-H |

| 1620-1580 | C=C Stretching | Aromatic Ring |

| 1550-1500 & 1350-1300 | Asymmetric & Symmetric NO₂ Stretching | Nitro Group |

| 1200-1000 | C-F Stretching | Aryl-Fluorine Bond |

| 800-600 | C-Cl Stretching | Aryl-Chlorine Bond |

The presence of a broad band in the 3400-3200 cm⁻¹ region would be indicative of the N-H stretching vibration of the indazole ring. The characteristic absorptions for the nitro group, typically strong and sharp, are anticipated in the 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹ regions, corresponding to asymmetric and symmetric stretching vibrations, respectively. Aromatic C=C stretching vibrations are expected to appear in the 1620-1580 cm⁻¹ range. Furthermore, the presence of the halogen substituents would be confirmed by absorption bands corresponding to C-F and C-Cl stretching vibrations, anticipated in the 1200-1000 cm⁻¹ and 800-600 cm⁻¹ regions, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the wavelengths at which these absorptions occur are characteristic of the molecule's conjugated system.

For 3-Chloro-4-fluoro-6-nitro-1H-indazole, the UV-Vis spectrum is expected to be influenced by the extended π-system of the indazole ring, further modulated by the electronic effects of the chloro, fluoro, and nitro substituents. The nitro group, being a strong chromophore, is expected to significantly impact the absorption profile. The anticipated electronic transitions would include π → π* and n → π* transitions.

Detailed experimental data for the UV-Vis spectrum of 3-Chloro-4-fluoro-6-nitro-1H-indazole is not currently available. However, based on related nitro-substituted aromatic compounds, one would predict absorption maxima (λmax) in the UV region, likely with distinct peaks corresponding to the electronic transitions within the substituted indazole system.

X-ray Crystallography for Solid-State Molecular Structure and Packing

While a crystal structure for 3-Chloro-4-fluoro-6-nitro-1H-indazole has not been reported, studies on similar compounds, such as derivatives of 3-chloro-6-nitro-1H-indazole, offer valuable insights into the likely solid-state structure. For instance, the crystal structure of 1-Allyl-3-chloro-6-nitro-1H-indazole reveals a planar indazole system with the nitro group being nearly coplanar with the fused ring system. nih.gov The crystal packing in such derivatives is often stabilized by intermolecular interactions like hydrogen bonding and π-π stacking.

A hypothetical crystal structure determination for 3-Chloro-4-fluoro-6-nitro-1H-indazole would likely reveal a planar indazole core. The precise bond lengths and angles would be influenced by the electronic effects of the chloro, fluoro, and nitro substituents. For example, the C-NO₂ bond is expected to be relatively short, indicating a degree of double bond character due to resonance. The crystal packing would likely be governed by a combination of weak hydrogen bonds involving the indazole N-H and the nitro oxygen atoms, as well as potential π-π stacking interactions between the aromatic rings of adjacent molecules.

Applications As Advanced Chemical Building Blocks and Materials

Utilization of 3-Chloro-4-fluoro-6-nitro-1H-indazole in Complex Organic Synthesis

The strategic placement of reactive groups on the 3-Chloro-4-fluoro-6-nitro-1H-indazole core makes it an important synthon for constructing more elaborate molecular architectures. The chlorine atom at the 3-position is susceptible to nucleophilic substitution, the nitro group can be reduced to an amine for further functionalization, and the pyrazole (B372694) ring itself can participate in various chemical transformations.

While specific research on 3-Chloro-4-fluoro-6-nitro-1H-indazole as a precursor for polycyclic systems is emerging, studies on analogous compounds highlight the potential of this synthetic route. For instance, the related compound 4,6-dinitro-1-phenyl-1H-indazole has been successfully used to create tricyclic heteroaromatic systems. researchgate.net These syntheses involve annulating furoxan, vic-triazole, imidazole (B134444), and pyrazine (B50134) rings onto the indazole fragment, demonstrating the indazole core's robustness and versatility in building fused polycyclic structures. researchgate.net The reactivity of the nitro-activated benzene (B151609) ring is key to these transformations, suggesting that 3-Chloro-4-fluoro-6-nitro-1H-indazole could similarly serve as a foundational element for novel polycyclic compounds.

The utility of substituted indazoles as building blocks is well-documented in the synthesis of new heterocyclic systems. An efficient pathway for creating novel derivatives from the closely related 3-chloro-6-nitro-1H-indazole involves 1,3-dipolar cycloaddition reactions. nih.govnih.gov This method has been used to generate new heterocyclic systems containing isoxazoline, isoxazole, and 1,2,3-triazole rings attached to the indazole core. nih.gov The process involves reacting a dipolarophile derivative of the indazole with various dipoles, leading to the formation of new five-membered rings with good yields (82% to 90% for triazoles). nih.govnih.gov This regioselective approach underscores the value of the 3-chloro-6-nitro-1H-indazole scaffold as a versatile platform for generating diverse heterocyclic libraries. nih.gov

Solid-State Properties and Material Science Applications

The solid-state characteristics of organic molecules, such as their crystal packing, polymorphism, and photophysical properties, are critical for their application in material science. The substituents on the 3-Chloro-4-fluoro-6-nitro-1H-indazole ring system are expected to govern these properties through various intermolecular interactions.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical factor in the development of pharmaceutical and material products. The phenomenon is influenced by intramolecular dynamics and intermolecular interactions in the solid state. mdpi.com Studies on other nitro-aromatic compounds have shown that the orientation of the nitro group can significantly influence crystal packing, leading to different polymorphic forms. mdpi.com

In the context of indazole derivatives, crystallographic studies have revealed structural nuances that hint at polymorphic potential. For example, the crystal structure of 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole contains two independent molecules within its asymmetric unit. researchgate.net These two molecules differ primarily in the orientation of their allyl substituents, illustrating how subtle conformational differences can manifest in the crystal lattice. researchgate.net This conformational flexibility is a common precursor to polymorphism, suggesting that 3-Chloro-4-fluoro-6-nitro-1H-indazole may also exhibit this important solid-state property.

Indazole derivatives have emerged as a promising class of fluorophores for applications in biological imaging and specialized materials. nih.gov The indazole moiety can serve as an effective electron-donating group in "push-pull" molecules, where it is paired with an electron-withdrawing group to induce fluorescence. arkat-usa.org

Recent research has demonstrated that the fluorescence properties of indazole-based dyes can be dramatically enhanced in the solid state. In one study, new push-pull fluorophores based on an indazole donor and a benzothiadiazole acceptor were synthesized. arkat-usa.org While one tautomeric form of the molecule showed weak fluorescence in its solid powder form (quantum yield of 0.01), methylation of the indazole nitrogen to block it into a specific tautomeric form led to a substantial increase in the solid-state fluorescence quantum yield, reaching an impressive 0.31. arkat-usa.org This "fluorescence umpolung" strategy, where an electron-withdrawing group is attached to the indazole's amino group, has also been shown to switch on bright fluorescence in otherwise weakly emitting dyes. researchgate.net These findings highlight that the indazole scaffold, as present in 3-Chloro-4-fluoro-6-nitro-1H-indazole, is a highly tunable platform for creating advanced solid-state fluorescent materials. rsc.org

The supramolecular architecture of crystalline materials is dictated by a combination of weak intermolecular forces, including hydrogen bonds, halogen bonds, and π–π stacking. Crystal engineering seeks to control these interactions to design materials with specific properties. Analysis of indazole derivatives provides insight into the likely packing motifs of 3-Chloro-4-fluoro-6-nitro-1H-indazole.

The crystal structure of 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole reveals a packing arrangement dominated by slipped π-stacking of the indazole units. researchgate.net This arrangement is further stabilized by weak C—H···O and C—H···Cl hydrogen bonds. researchgate.net The presence of halogen atoms (chlorine and fluorine) and a nitro group in the target compound suggests that similar interactions will play a crucial role in its crystal packing. Halogen bonding, in particular, is a key directional force in the crystal engineering of heterocyclic systems. mdpi.com Studies on halogenated pyrazoles show that different halogens can induce distinct hydrogen-bonding networks, leading to either trimeric or catemeric (chain-like) supramolecular motifs. mdpi.comresearchgate.net

The detailed crystallographic data for a closely related N-alkylated derivative provides a model for the types of interactions to be expected.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₈ClN₃O₂ |

| Formula Weight | 237.65 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.399(3) |

| b (Å) | 15.263(3) |

| c (Å) | 11.028(2) |

| β (°) | 104.98(3) |

| Volume (ų) | 2016.9(7) |

| Z | 8 (2 independent molecules) |

| Key Interactions | Slipped π-stacking, C—H···O and C—H···Cl hydrogen bonds |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-4-fluoro-6-nitro-1H-indazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of nitro-substituted indazoles typically involves cyclization of nitro-substituted precursors under acidic or catalytic conditions. For example, analogous compounds like 3-methyl-6-nitro-1H-indazole are synthesized via nitration of indazole derivatives followed by halogenation. Optimization requires controlling temperature (e.g., 0–60°C) and stoichiometry of nitrating agents (e.g., HNO₃/H₂SO₄) to minimize byproducts like over-nitrated species . Reaction monitoring via TLC or HPLC is critical for purity assessment.

Q. How can researchers validate the structural integrity of 3-chloro-4-fluoro-6-nitro-1H-indazole post-synthesis?

- Methodological Answer : X-ray crystallography (e.g., using SHELX programs ) is the gold standard for confirming crystal structure. For non-crystalline samples, combine spectroscopic techniques:

- ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., nitro groups deshield adjacent protons).

- HRMS : Confirm molecular weight and halogen/nitro group presence.

- FTIR : Detect NO₂ stretching vibrations (~1520 cm⁻¹) and C-Cl/F bonds.

Q. What are the stability considerations for 3-chloro-4-fluoro-6-nitro-1H-indazole under different storage conditions?

- Methodological Answer : Nitro compounds are sensitive to light and heat. Store at –20°C in amber vials under inert gas (N₂/Ar). Stability testing via accelerated degradation studies (40°C/75% RH for 4 weeks) can identify decomposition pathways (e.g., nitro group reduction to amine). Monitor purity via HPLC with UV detection at λ ≈ 270 nm (characteristic nitro absorbance) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 3-chloro-4-fluoro-6-nitro-1H-indazole in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using B3LYP/6-31G* basis sets) model electron density distributions to identify reactive sites. For example, the nitro group at C6 withdraws electron density, making C3-Cl more susceptible to nucleophilic attack. Solvent effects (PCM models) and transition-state analysis further refine predictions .

Q. What experimental strategies resolve contradictions in pharmacological activity data for nitro-substituted indazoles?

- Methodological Answer : Discrepancies in bioactivity (e.g., kinase inhibition vs. off-target effects) may arise from assay conditions or impurity profiles. Solutions include:

- Dose-response curves : Validate potency (IC₅₀) across multiple replicates.

- Metabolite profiling : Use LC-MS to rule out degradation products.

- Orthogonal assays : Compare enzymatic vs. cell-based results (e.g., cAMP/PKA pathways in vascular studies) .

Q. How do steric and electronic effects influence the crystal packing of 3-chloro-4-fluoro-6-nitro-1H-indazole?

- Methodological Answer : Analyze intermolecular interactions via Hirshfeld surfaces (CrystalExplorer) and packing diagrams (SHELXL ). The nitro group’s planarity and Cl/F electronegativity dictate hydrogen-bonding (e.g., C–H···O–NO₂) and halogen···π interactions. Compare with analogs like 3-bromo-4-chloro-1H-indazole to isolate substituent-specific effects .

Q. What challenges arise in synthesizing isotopically labeled derivatives of 3-chloro-4-fluoro-6-nitro-1H-indazole for tracer studies?

- Methodological Answer : Introducing isotopes (e.g., ¹⁸F, ¹³C) requires modified precursors and harsh conditions that risk denitration. Strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。